molecular formula C19H15NSTe B14602296 Triphenyltellanium thiocyanate CAS No. 61042-63-5

Triphenyltellanium thiocyanate

Cat. No.: B14602296
CAS No.: 61042-63-5
M. Wt: 417.0 g/mol
InChI Key: GNUOQCWYCSVXJD-UHFFFAOYSA-M
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Description

Triphenyltellanium thiocyanate (hypothetical formula: (C₆H₅)₃TeSCN) is an organometallic compound comprising a tellurium center bonded to three phenyl groups and a thiocyanate anion (SCN⁻). Organometallic thiocyanates are often studied for their coordination chemistry, catalytic applications, and unique reactivity patterns due to the interplay between the metal center and the thiocyanate ligand .

Properties

CAS No.

61042-63-5

Molecular Formula

C19H15NSTe

Molecular Weight

417.0 g/mol

IUPAC Name

triphenyltellanium;thiocyanate

InChI

InChI=1S/C18H15Te.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1

InChI Key

GNUOQCWYCSVXJD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyltellanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenyltellurium chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Triphenyltellanium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce various organotellurium derivatives .

Scientific Research Applications

Triphenyltellanium thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which triphenyltellanium thiocyanate exerts its effects involves the interaction of the tellurium and thiocyanate groups with molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the tellurium atom can undergo redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Triphenyltellanium thiocyanate with structurally related thiocyanate compounds:

Compound Molecular Formula Molecular Weight (g/mol) Central Atom Key Characteristics
This compound* (C₆H₅)₃TeSCN ~435.94 (estimated) Tellurium Hypothesized steric bulk from phenyl groups; potential redox activity from Te center.
Tetraphenylarsanium thiocyanate (C₆H₅)₄AsSCN 441.42 Arsenic Tetrahedral arsenic center; used in coordination polymers and ion-exchange studies.
Ammonium thiocyanate NH₄SCN 76.12 Nitrogen Simple inorganic salt; used in antibody avidity assays and as a lab reagent.
Sodium thiocyanate NaSCN 81.07 Sodium High solubility in polar solvents; applied in absorption refrigeration systems.
Ethyl thiocyanate C₂H₅SCN 87.14 Carbon Organic thiocyanate; intermediate in heterocyclic synthesis.

*Note: this compound is a hypothetical compound; data inferred from analogs.

Chemical and Functional Differences

  • Central Atom Effects: Tellurium vs. Arsenic: Tellurium’s larger atomic radius and lower electronegativity compared to arsenic (Te: 2.1, As: 2.18) may result in weaker metal-ligand bonds and distinct redox behavior. Tetraphenylarsanium thiocyanate forms stable ionic structures, while this compound might exhibit greater Lewis acidity . Organometallic vs.
  • Applications: Biochemical Use: Ammonium thiocyanate is critical in antibody avidity testing, where its chaotropic properties disrupt antigen-antibody interactions . Thermodynamic Applications: Sodium thiocyanate’s role in absorption refrigeration systems stems from its ability to form stable solutions with ammonia, enhancing heat transfer efficiency . Synthetic Utility: Ethyl thiocyanate participates in constructing thiadiazole and thiazolidinone derivatives, highlighting the versatility of organic thiocyanates in heterocyclic chemistry .

Thermal and Stability Profiles

  • Thermal Decomposition: Sodium thiocyanate decomposes at ~310°C, releasing toxic gases (e.g., HCN), whereas organometallic thiocyanates like Tetraphenylarsanium thiocyanate exhibit higher thermal stability (>400°C) due to aromatic shielding .
  • Reactivity : Thiocyanate ligands can act as ambidentate nucleophiles (bonding via S or N). In this compound, the tellurium center may polarize the SCN⁻ ligand, favoring S-coordination in reactions .

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